Ethenone, (trimethylsilyl)- can be synthesized from various precursors, including silylated alcohols and ketones. It falls under the category of organosilicon compounds, specifically as a silanol derivative. Its unique properties arise from the combination of organic and silicon chemistry, which allows for diverse applications in synthesis and catalysis.
The synthesis of Ethenone, (trimethylsilyl)- can be achieved through several methods:
These methods highlight the versatility and efficiency of synthetic pathways available for producing Ethenone, (trimethylsilyl)-.
Ethenone, (trimethylsilyl)- has a molecular formula of with a molecular weight of approximately 116.23 g/mol. The structure features a double bond between carbon atoms characteristic of ethenones, with one carbon atom bonded to a trimethylsilyl group. The presence of the silyl group influences the electronic properties and steric hindrance around the double bond.
Ethenone, (trimethylsilyl)- participates in various chemical reactions:
These reactions illustrate the compound's utility as a reactive intermediate in synthetic organic chemistry.
The mechanism by which Ethenone, (trimethylsilyl)- acts typically involves its role as an electrophile due to the polarization created by the trimethylsilyl group. When nucleophiles approach, they can attack the carbon atom adjacent to the double bond, leading to various products depending on the reaction conditions.
For example:
These properties make Ethenone, (trimethylsilyl)- suitable for various applications in organic synthesis while requiring careful handling due to its reactivity.
Ethenone, (trimethylsilyl)- finds applications across several fields:
The versatility of Ethenone, (trimethylsilyl)- underscores its importance in advancing chemical research and application development across multiple disciplines.
The strategic protection of hydroxyl (–OH) groups is indispensable in multi-step organic syntheses involving polyfunctional molecules like those derived from TMS-ethenone. Alcohols exhibit nucleophilic and acidic properties that can interfere with desired transformations, necessitating reversible masking. Silyl protecting groups, particularly trimethylsilyl (TMS), offer an optimal balance of ease of installation, stability, and controlled deprotection for hydroxyl protection schemes involving TMS-ethenone intermediates [1] [2].
Transient Protection with Trimethylsilyl (TMS) Ethers: TMS-ethenone can participate in or be generated from intermediates bearing TMS-protected alcohols. Installation of the TMS group is typically achieved under mild conditions using trimethylsilyl chloride (TMS-Cl) in the presence of a base like imidazole or triethylamine (Eq. 1). This converts the polar, protic alcohol into a less polar, aprotic TMS ether (R–O–Si(CH₃)₃), effectively masking its acidity and nucleophilicity [1] [2]. This protection is crucial when subsequent steps involve strong bases (e.g., organolithiums, Grignard reagents), strong electrophiles, or oxidizing agents incompatible with free alcohols. Crucially, TMS ethers offer excellent compatibility with reactions exploiting the electrophilic ketene moiety of TMS-ethenone itself. Deprotection is readily accomplished under remarkably mild conditions using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) or aqueous acid (e.g., dilute acetic acid), conditions often orthogonal to other protecting groups (Eq. 2). The kinetic lability of the TMS group, while requiring careful handling, enables its facile removal without disrupting the core structure of sensitive molecules like TMS-ethenone adducts [1] [2].
Orthogonal Deprotection Strategies: Synthetic sequences involving TMS-ethenone may require the simultaneous presence of multiple protected functionalities. Here, orthogonal protection strategies become essential. While the TMS group is ideal for transient hydroxyl protection due to its rapid installation and removal, its relatively high lability compared to bulkier silyl groups (e.g., TBDMS, TIPS) can be a limitation in longer sequences. Employing tert-butyldimethylsilyl (TBDMS) groups, installed using TBDMS-Cl and imidazole, offers enhanced stability towards aqueous workups and mild acids/bases. Critically, TBDMS ethers resist the mild acidic or fluoridolytic conditions used to remove TMS groups, allowing sequential deprotection (Eq. 3). This orthogonality is vital for the selective functionalization of complex polyols or molecules where TMS-ethenone is used to introduce additional carbonyl functionality adjacent to hydroxyl groups [1] [3].
Table 1: Common Silyl Protecting Groups for Hydroxyl Functions Relevant to TMS-Ethenone Chemistry
Protecting Group | Reagent | Installation Conditions | Deprotection Conditions | Key Advantages/Disadvantages |
---|---|---|---|---|
Trimethylsilyl (TMS) | TMS-Cl | Base (e.g., Et₃N, Imidazole), DCM/ DMF, RT | F⁻ (e.g., TBAF), Mild Acid (aq. AcOH) | Adv: Very fast installation/removal, inexpensive. Disadv: Low stability, prone to accidental cleavage. |
tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl | Imidazole, DMF, RT | F⁻, Stronger Acid (e.g., AcOH/H₂O/THF 3:1:1, 40°C) | Adv: Good stability, orthogonal to TMS. Disadv: Bulkier, slower installation/removal than TMS. |
Key Equations:(1) Protection: R–OH + TMS–Cl + Base → R–O–TMS + Base·HCl(2) Deprotection (TMS): R–O–TMS + F⁻ (or H₃O⁺) → R–OH + TMS–F (or TMS–OH)(3) Orthogonal Deprotection Example: A molecule containing R–O–TMS and R'–O–TBDMS can be selectively deprotected:Step 1 (Remove TMS): Mild acid (e.g., pH 7 buffer) or very brief F⁻ exposure → R–OH + R'–O–TBDMSStep 2 (Remove TBDMS): Stronger acid or F⁻ → R–OH + R'–OH
Silylation, the introduction of a silyl group (typically –SiMe₃, –SiEt₃, or bulkier analogs) into a molecule, is a cornerstone technique for manipulating the reactivity of TMS-ethenone precursors or derivatives. This includes protecting hydroxyls (as above), modifying enolizable carbonyls, or altering the physicochemical properties for analysis.
Mechanistic Foundations and Reagent Reactivity: The silylation of hydroxyl groups proceeds via a nucleophilic substitution mechanism (Sₙ2-Si). The oxygen atom of the hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom of the silylating reagent (R₃Si–X). The leaving group (X) is displaced, forming the silyl ether (R–O–SiR₃) and HX (Eq. 4). The rate of silylation is profoundly influenced by the nature of X and the substituents R on silicon. Reagents with excellent leaving groups (X = triflate, OTf ⁻) like trimethylsilyl trifluoromethanesulfonate (TMSOTf) are highly reactive, often capable of silylating sterically hindered or less nucleophilic alcohols under mild conditions. Conversely, reagents with poorer leaving groups (X = Cl⁻, –N(SiMe₃)₂) like TMS-Cl or hexamethyldisilazane (HMDS) require catalysts (e.g., imidazole, amines) or harsher conditions (heat) [2] [7]. Steric hindrance around silicon drastically impacts both reactivity and stability. Trimethylsilyl (TMS, R=Me) reagents are highly reactive but yield derivatives susceptible to hydrolysis and premature deprotection. Bulkier trialkylsilyl groups like tert-butyldimethylsilyl (TBDMS, R = t-Bu, Me) offer enhanced stability but require more forcing conditions for both installation and removal [2] [5] [7].
Optimization of Silylation Conditions: Successful silylation, especially for sensitive substrates or complex molecules related to TMS-ethenone pathways, demands optimized conditions. Key parameters include:
Stoichiometry and Reaction Time: A slight excess (1.1-1.5 equiv) of silylating agent is typical to drive reactions to completion. Reaction times vary from minutes (TMSOTf, activated alcohols) to hours (TBDMS-Cl, hindered alcohols). Monitoring by TLC or GC is recommended.
Reagent Selection for Specific Applications: The choice of silylating agent is dictated by the functional group targeted, required stability of the silyl derivative, and compatibility with other reaction conditions in the synthetic sequence involving TMS-ethenone.
Table 2: Silylation Reagent Selection Guide for Applications Involving Hydroxyl Protection
Silylating Reagent | Target Functional Groups | Typical Conditions | Stability of Product | Primary Applications |
---|---|---|---|---|
TMS-Cl | R-OH, R'R''N-H (weaker), R-COOH | Imidazole, DCM/THF/DMF, RT, 30 min - 2h | Low | Transient protection in synthesis, inexpensive option |
BSTFA (+TMCS) | R-OH, Ar-OH, R-COOH, R'R''NH, RCONH₂ | Neat or Pyridine, 60-80°C, 15-60 min | Moderate | GC/GC-MS derivatization of broad polar analytes |
TBDMS-Cl | R-OH (incl. 1°, 2°), Ar-OH | Imidazole, DMF, RT, 2-12h | High | Stable protection for multi-step synthesis |
TMSOTf | R-OH (hindered), enols, unreactive phenols | Base (e.g., 2,6-lutidine), DCM, 0°C - RT, min | Low | Difficult silylations, enol ether synthesis |
The burgeoning field of all-solid-state batteries (ASSBs) necessitates innovative electrolyte materials. Composite solid-state electrolytes (CSEs), blending polymers (e.g., PEO, PVDF-HFP) with inorganic fillers (e.g., LLZO, LATP, SiO₂), offer improved mechanical properties and ionic conductivity compared to single-component systems. Functional inorganic additives play a pivotal role in enhancing CSE performance, and organosilicon compounds like TMS-ethenone derivatives present intriguing possibilities for next-generation additives synthesized via scalable solid-state routes [6] [8].
In-situ Generation of Nanodispersed Phases: Milling polymer salts (e.g., LiTFSI) with organosilicon compounds could lead to fragmentation and homogeneous dispersion of ionic clusters or reactive intermediates within the polymer, potentially creating new ion-conduction pathways.
Impact of Milling Parameters on Additive Performance: The properties of mechanochemically synthesized additives critically depend on milling conditions, dictating their efficacy within CSEs:
Additive Loading and Dispersion: The amount of functional inorganic additive incorporated into the CSE (typically 5-30 wt%) and its degree of dispersion significantly impact performance. Optimal loading balances enhanced ionic conductivity (often via new conduction pathways at the polymer/filler interface) with maintaining mechanical integrity. Mechanochemistry inherently promotes excellent dispersion if milling is performed effectively. Homogeneous dispersion maximizes the interfacial area critical for the "space-charge layer" effect, where the inorganic filler creates Li⁺-enriched regions in the adjacent polymer, boosting conductivity [6] [8].
Functional Roles of Siliceous Additives in CSEs: Additives derived from TMS-ethenone or related organosilicon precursors could fulfill multiple roles:
Table 3: Solid-State Synthesis Parameters and Performance Metrics for Siliceous Electrolyte Additives
Synthesis Method | Target Additive Type | Key Milling Parameters | Resulting Additive Properties | Impact on CSE Performance |
---|---|---|---|---|
Dry Co-milling | Surface-modified ceramic fillers (e.g., SiO₂@Organosilane) | Intensity: Medium-High, Time: 1-6h, Atmosphere: Inert | Reduced particle size, Covalent surface functionalization | Improved dispersion, Enhanced Li⁺ transference number, Reduced polymer crystallinity |
Reactive Milling | Si-doped glass-ceramics (e.g., LiₓSiSᵧ-based) | Intensity: High, Time: 10-20h, Atmosphere: Inert | Amorphous/Nanocrystalline structure, Homogeneous composition | High Li⁺ conductivity (up to 10⁻³ S/cm), Improved thermal stability |
In-situ Dispersion | Polymer-Additive Hybrids | Intensity: Low-Medium, Time: 0.5-2h, Atmosphere: Inert | Nanoscale dispersion of additive clusters within polymer | Creation of hybrid conduction pathways, Enhanced interfacial stability |
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